(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide
CAS No.: 406233-34-9
Cat. No.: VC20813230
Molecular Formula: C18H22N4O5S2
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide - 406233-34-9](/images/no_structure.jpg)
Specification
CAS No. | 406233-34-9 |
---|---|
Molecular Formula | C18H22N4O5S2 |
Molecular Weight | 438.5 g/mol |
IUPAC Name | (3R)-N,N-dimethyl-3-(2-nitro-4-sulfamoylanilino)-4-phenylsulfanylbutanamide |
Standard InChI | InChI=1S/C18H22N4O5S2/c1-21(2)18(23)10-13(12-28-14-6-4-3-5-7-14)20-16-9-8-15(29(19,26)27)11-17(16)22(24)25/h3-9,11,13,20H,10,12H2,1-2H3,(H2,19,26,27)/t13-/m1/s1 |
Standard InChI Key | NJSXMAOXQKJWCR-CYBMUJFWSA-N |
Isomeric SMILES | CN(C)C(=O)C[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
SMILES | CN(C)C(=O)CC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Canonical SMILES | CN(C)C(=O)CC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide is identified by several names in chemical databases and literature. The compound is registered with CAS number 406233-34-9, which serves as its unique identifier in chemical databases . Alternative chemical names include (3R)-N,N-dimethyl-3-(2-nitro-4-sulfamoylanilino)-4-phenylsulfanylbutanamide and the systematic name Butanamide, 3-[[4-(aminosulfonyl)-2-nitrophenyl]amino]-N,N-dimethyl-4-(phenylthio)-, (3R)- . These variations in nomenclature follow different chemical naming conventions while referring to the same molecular entity.
Structural Features and Stereochemistry
The compound features several key structural elements that define its chemical behavior and biological activity. The (R) designation in its name indicates the specific stereochemistry at the chiral carbon, which is crucial for its biological function and interaction with target molecules. The structure contains a phenylsulfanyl group, a dimethylamino terminus, a nitro group, and a sulfamoyl moiety, all strategically positioned to confer specific properties to the molecule . The molecular formula is C18H22N4O5S2, indicating the presence of 18 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms in its structure .
Physical and Chemical Characteristics
The compound exists as a yellow solid at room temperature . Its molecular weight is calculated to be 438.52 g/mol, which places it in the medium-sized molecule category typical of many pharmaceutical compounds . The compound's solubility profile indicates that it dissolves well in organic solvents such as dichloromethane, dimethyl sulfoxide (DMSO), and methanol, which is important information for laboratory handling and formulation development . The presence of multiple functional groups, including amide, amine, nitro, and sulfamoyl groups, contributes to its complex physicochemical profile and potential for various chemical interactions.
Synthesis and Preparation Methods
General Synthetic Approaches
While the search results don't provide specific synthetic routes for this compound, the presence of multiple functional groups suggests a complex synthetic pathway. The preparation likely involves selective incorporation of the various functional groups with careful control of the stereochemistry to ensure the correct (R) configuration at the chiral center. This would typically involve starting with appropriately functionalized precursors and employing stereoselective reaction conditions or separation techniques to obtain the desired stereoisomer.
Laboratory Preparation Considerations
For laboratory preparation and handling, the solubility profile of the compound is particularly relevant. Its solubility in dichloromethane, DMSO, and methanol provides options for various laboratory procedures, including purification and characterization . The chemical structure suggests that the compound may be sensitive to strong acids or bases due to the presence of the amide bond and the nitro group. Proper storage conditions would be important to maintain the compound's stability and integrity over time.
Applications and Biological Activity
Pharmaceutical Applications
The primary application of (R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide is as an intermediate in the production of ABT-737, a significant anticancer agent . ABT-737 is known to be a BH3 mimetic that functions as an inhibitor of anti-apoptotic proteins, particularly targeting Bcl-2, Bcl-xL, and Bcl-w. These proteins play crucial roles in regulating programmed cell death, making them important targets in cancer therapy. The compound's role as a precursor in the synthesis of such therapeutically important molecules underscores its value in pharmaceutical research and development.
Chemical Classification and Related Compounds
The compound falls into several chemical categories, including amines, pharmaceuticals, intermediates and fine chemicals, and sulfur and selenium compounds . This classification reflects its complex structure and potential for diverse chemical interactions. While the search results don't provide direct comparisons with structurally related compounds, the presence of similar functional groups in other pharmaceutical agents suggests potential structural similarities with other drugs or intermediates targeting similar biological pathways.
Structure-Activity Relationships
Key Functional Groups
The structure of (R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide contains several key functional groups that contribute to its chemical behavior and biological activity:
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The dimethylamino group: This tertiary amine provides basic character and potential for hydrogen bonding.
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The amide bond: This provides structural rigidity and hydrogen bonding capabilities.
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The nitro group: This electron-withdrawing group affects the electron distribution in the aromatic ring.
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The sulfamoyl group: This contributes to hydrogen bonding and influences solubility.
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The phenylsulfanyl moiety: This provides hydrophobic character and potential for π-stacking interactions.
Stereochemistry Importance
The (R) configuration at the chiral center is likely critical for the compound's function as an intermediate in ABT-737 synthesis. Stereochemistry often plays a crucial role in determining the biological activity of pharmaceutical compounds, as different stereoisomers can interact differently with biological targets due to the three-dimensional nature of these interactions. The specific (R) configuration may be essential for the proper spatial arrangement of the functional groups required for subsequent synthetic steps or biological activity .
Analytical Characterization
Comparative Data
The following table summarizes the key properties of (R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide:
This tabulated information provides a concise overview of the compound's basic properties and identification details.
Future Research Directions
Expanded Applications
Given its structural features, there might be potential for exploring additional applications of the compound beyond its role as an intermediate in ABT-737 synthesis. Structure-activity relationship studies could investigate modifications to the basic structure that might lead to new compounds with direct therapeutic activity or utility in other synthetic pathways.
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